molecular formula C15H24N2O2 B14659489 2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate CAS No. 39669-19-7

2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate

Cat. No.: B14659489
CAS No.: 39669-19-7
M. Wt: 264.36 g/mol
InChI Key: BDYFLBSTOUWXCP-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate is an organic compound with the molecular formula C15H24N2O2. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylamino group and an amino group attached to a dimethylbenzoate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate typically involves the esterification of 4-amino-3,5-dimethylbenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential use as a local anesthetic and in the development of new pharmaceuticals.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Procaine: Another benzoic acid derivative with local anesthetic properties.

    Benzocaine: A similar compound used as a topical anesthetic.

    Tetracaine: Known for its potent local anesthetic effects.

Uniqueness

2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate is unique due to its specific structural features, such as the presence of both diethylamino and amino groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

39669-19-7

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-amino-3,5-dimethylbenzoate

InChI

InChI=1S/C15H24N2O2/c1-5-17(6-2)7-8-19-15(18)13-9-11(3)14(16)12(4)10-13/h9-10H,5-8,16H2,1-4H3

InChI Key

BDYFLBSTOUWXCP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=C(C(=C1)C)N)C

Origin of Product

United States

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